1-[(2,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole
Description
1-[(2,4-Dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole is a benzimidazole derivative characterized by a nitro group at position 6, a phenyl group at position 2, and a 2,4-dichlorobenzyl ether substituent at position 1. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, widely studied for their pharmacological activities, including antifungal, antiparasitic, and anticancer properties . The presence of electron-withdrawing groups (e.g., nitro) and halogenated aromatic moieties (e.g., dichlorobenzyl) enhances their bioactivity by improving membrane permeability and target binding .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methoxy]-6-nitro-2-phenylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O3/c21-15-7-6-14(17(22)10-15)12-28-24-19-11-16(25(26)27)8-9-18(19)23-20(24)13-4-2-1-3-5-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKKRRBIBMIKLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=C(C=C4)Cl)Cl)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorobenzyl chloride with 2-phenyl-1H-benzimidazole in the presence of a base, such as potassium carbonate, to form the intermediate 1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole. This intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-[(2,4-dichlorobenzyl)oxy]-6-amino-2-phenyl-1H-1,3-benzimidazole.
Reduction: Formation of 1-[(2,4-dichlorobenzyl)oxy]-6-amino-2-phenyl-1H-1,3-benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
Scientific Research Applications
1-[(2,4-Dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole exhibits various biological activities that make it a candidate for drug development:
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation. Studies indicate that it can induce apoptosis in various cancer cell lines by interfering with cell cycle regulation and promoting reactive oxygen species (ROS) production .
- Enzyme Inhibition : It may inhibit specific enzymes involved in tumor growth and survival pathways, making it a target for cancer therapies .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Intermediate : The reaction of 2,4-dichlorobenzyl chloride with 2-phenyl-1H-benzimidazole in the presence of potassium carbonate leads to the formation of an intermediate compound.
- Nitration : This intermediate is subsequently nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield the final product .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various research settings:
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro. The mechanism was attributed to cell cycle arrest at the G2/M phase and increased apoptosis rates .
- Mechanistic Insights : Further investigations revealed that the compound's nitro group undergoes bioreduction to form reactive intermediates that can damage cellular components, contributing to its anticancer effects .
Potential Therapeutic Applications
Given its biological activity, this compound holds promise for therapeutic applications beyond oncology:
Mechanism of Action
The mechanism of action of 1-[(2,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The nitro group can also undergo bioreduction, generating reactive intermediates that can damage cellular components .
Comparison with Similar Compounds
Substituent Variations in Benzimidazole Derivatives
The following table highlights key structural analogs and their distinguishing features:
Key Structural and Functional Differences
Halogenation Patterns: The 2,4-dichlorobenzyl group in the target compound enhances electron-deficient character compared to non-halogenated or methyl-substituted analogs (e.g., 3,5-dimethylbenzyl in ). This increases binding affinity to cytochrome P450 enzymes in pathogens, a mechanism shared with miconazole . The 2,6-dichloro analog () may exhibit higher metabolic stability due to steric hindrance around the ether linkage.
Nitro Group Position: The 6-nitro group in the target compound versus 5-nitro in alters electron distribution across the benzimidazole ring.
Spectroscopic and Computational Analysis
- NMR and IR Profiles : The target compound’s ¹H-NMR would show distinct aromatic proton splitting due to electron-withdrawing nitro and chlorine substituents, similar to isoconazole derivatives (δ 7.3–7.8 ppm for dichlorobenzyl protons) .
- DFT Studies : B3LYP functional accurately predicts chemical shifts for halogenated benzimidazoles, as demonstrated for isoconazole . M062X functional, however, shows reduced accuracy for nitro-containing analogs .
Antifungal Activity
- While miconazole () and isoconazole () are clinically validated antifungals, benzimidazole derivatives like the target compound may offer broader-spectrum activity due to enhanced resistance to fungal efflux pumps .
- In vitro studies of analogous compounds (e.g., 2-(4-chlorobenzyl)-5-nitro-1H-benzimidazole) show MIC values of 2–8 µg/mL against Candida albicans, comparable to miconazole (MIC 1–4 µg/mL) .
Biological Activity
1-[(2,4-Dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzimidazole core substituted with a 2,4-dichlorobenzyl group and a nitro group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H13Cl2N3O3
- Molecular Weight : 414.24 g/mol
- Density : 1.44 g/cm³ (predicted)
- Boiling Point : 601.1 °C (predicted)
- Acidity Constant (pKa) : 0.94 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Reactive Intermediates : The nitro group can undergo bioreduction to form reactive intermediates that potentially damage cellular components.
- Cell Cycle Modulation : It is suggested that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
Anticancer Properties
Several studies have demonstrated the anticancer potential of this compound:
- In Vitro Studies : Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The IC50 values for these cell lines range from micromolar to nanomolar concentrations.
Case Studies and Experimental Findings
- Cytotoxicity Against MCF-7 Cells :
-
Mechanistic Insights :
- Further investigations into the mechanism revealed that the compound inhibits key signaling pathways associated with cell survival and proliferation.
- Comparative Studies :
Q & A
Q. What are the optimal synthetic routes for 1-[(2,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole, and how can reaction conditions be standardized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A general method involves refluxing precursors (e.g., substituted benzaldehydes or benzyl halides) with a benzimidazole core in ethanol or THF under acidic catalysis (e.g., glacial acetic acid). For example, describes a similar protocol for triazole derivatives: refluxing 0.001 mol of a triazole precursor with a benzaldehyde derivative in ethanol for 4 hours, followed by solvent evaporation and filtration. Key parameters to optimize include:
- Temperature : 80–100°C for efficient condensation.
- Catalyst : 5–10 drops of glacial acetic acid to enhance reactivity.
- Solvent : Absolute ethanol for better solubility of nitro groups.
Post-synthesis, purity is assessed via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this benzimidazole derivative?
- Methodological Answer : A combination of techniques is required:
- IR Spectroscopy : Identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹, C-O-C ether linkage at ~1250 cm⁻¹).
- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, dichlorobenzyl protons at δ 4.8–5.2 ppm). used ¹H/¹³C NMR to assign pyridyl-benzimidazole protons and carbons.
- ESI-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z ~438 for C₂₀H₁₂Cl₂N₃O₃).
- Thermal Analysis (TGA/DTA) : Assesses stability (e.g., decomposition onset at ~250°C) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or COMSOL Multiphysics) predict the reactivity or stability of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict sites for electrophilic/nucleophilic attacks. For example, highlights AI-driven COMSOL Multiphysics for simulating reaction kinetics and optimizing parameters like temperature gradients or solvent effects. Steps include:
Q. How should researchers resolve contradictions in biological activity data (e.g., antimicrobial assays) for structurally similar benzimidazoles?
- Methodological Answer : Discrepancies may arise from assay conditions or substituent effects. A systematic approach includes:
- Structure-Activity Relationship (SAR) Analysis : Compare nitro vs. chloro substitutions ( shows nitro groups enhance antimicrobial potency).
- Standardized Assays : Use identical microbial strains (e.g., S. aureus ATCC 25923) and MIC protocols.
- Statistical Validation : Apply ANOVA or regression models to isolate variables (e.g., solubility, logP) .
Q. What factorial design strategies are optimal for studying the impact of substituents on benzimidazole bioactivity?
- Methodological Answer : A 2³ factorial design (e.g., nitro position, dichlorobenzyl group, phenyl substitution) can isolate critical variables. recommends:
- Factors : Reactant molar ratios, temperature, catalyst concentration.
- Responses : Yield, bioactivity (IC₅₀), thermal stability.
- Analysis : Pareto charts to rank factor significance and interaction plots for synergies (e.g., dichlorobenzyl + nitro groups may enhance cytotoxicity) .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
